Oxytocin, trp(2)-

Oxytocin pharmacology Structure-activity relationship Milk-ejection assay

Oxytocin, trp(2)- (also designated [Trp²]oxytocin, 2-Trp-oxytocin, or [2-tryptophan]-oxytocin; CAS 37883-08-2) is a synthetic cyclic nonapeptide analog of the mammalian hormone oxytocin in which the native tyrosine residue at sequence position 2 is replaced by L-tryptophan. First synthesized in 1976 by the azide coupling method, this compound belongs to the class of oxytocin position-2 aromatic substitution analogs.

Molecular Formula C45H67N13O11S2
Molecular Weight 1030.2 g/mol
CAS No. 37883-08-2
Cat. No. B12668306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin, trp(2)-
CAS37883-08-2
Molecular FormulaC45H67N13O11S2
Molecular Weight1030.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C45H67N13O11S2/c1-5-23(4)37-44(68)52-28(12-13-34(47)59)40(64)54-31(17-35(48)60)41(65)56-32(45(69)58-14-8-11-33(58)43(67)55-29(15-22(2)3)39(63)51-19-36(49)61)21-71-70-20-26(46)38(62)53-30(42(66)57-37)16-24-18-50-27-10-7-6-9-25(24)27/h6-7,9-10,18,22-23,26,28-33,37,50H,5,8,11-17,19-21,46H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,63)(H,52,68)(H,53,62)(H,54,64)(H,55,67)(H,56,65)(H,57,66)/t23-,26-,28-,29-,30-,31-,32-,33-,37?/m0/s1
InChIKeyQRQNVNIGKHFIAE-MKJWXHGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxytocin, trp(2)- (CAS 37883-08-2): A Position-2 Tryptophan-Substituted Oxytocin Analog for Structure-Activity and Biophysical Research


Oxytocin, trp(2)- (also designated [Trp²]oxytocin, 2-Trp-oxytocin, or [2-tryptophan]-oxytocin; CAS 37883-08-2) is a synthetic cyclic nonapeptide analog of the mammalian hormone oxytocin in which the native tyrosine residue at sequence position 2 is replaced by L-tryptophan [1][2]. First synthesized in 1976 by the azide coupling method, this compound belongs to the class of oxytocin position-2 aromatic substitution analogs [1]. It has a molecular formula of C₄₅H₆₇N₁₃O₁₁S₂ and a molecular weight of 1030.22 g/mol . Beyond its pharmacological profiling, [Trp²]oxytocin has been extensively characterized as a biophysical probe, with its tryptophan fluorescence decay kinetics and ¹H NMR rotamer conformations uniquely correlated in a landmark 1992 study [3].

Why Generic Oxytocin or Other Position-2 Analogs Cannot Substitute for Oxytocin, trp(2)- in Targeted Research


The identity of the amino acid at position 2 of oxytocin is a critical determinant of both pharmacological potency and spectroscopic utility. [Trp²]oxytocin possesses only approximately 0.1% of native oxytocin's potency in milk-ejection and uterotonic bioassays, rendering it functionally nearly silent in canonical oxytocin receptor activation assays—a property that is diametrically opposite to that of [2-L-DOPA]-oxytocin, which retains 12% and 5% of native potency, respectively [1][2]. Aliphatic substitutions such as [2-valine]-oxytocin (2 U/mg oxytocic) or [2-leucine]-oxytocin (<0.5 U/mg oxytocic) produce yet another distinct potency profile [3]. Furthermore, only the tryptophan-containing analog provides the intrinsic Trp fluorophore exploited in time-resolved fluorescence and phosphorescence studies that have directly correlated side-chain rotamer dynamics with spectroscopic observables—a capability entirely absent in tyrosine-, DOPA-, valine-, or leucine-containing congeners [4][5]. These multidimensional divergences in pharmacology, spectroscopy, and conformational dynamics mean that no generic oxytocin analog can serve as a drop-in replacement.

Quantitative Differentiation Evidence for Oxytocin, trp(2)- Against Key Comparators


Milk-Ejection and Uterotonic Potency: [Trp²]Oxytocin vs. Native Oxytocin (Direct Head-to-Head)

[Trp²]oxytocin was directly compared against native oxytocin in parallel bioassays. It exhibited approximately 0.1% of the potency of oxytocin in both milk-ejection and uterotonic biological activities [1]. This 1000-fold reduction establishes [Trp²]oxytocin as a substantially attenuated agonist, suitable as a negative control or as a scaffold for further modifications that restore potency.

Oxytocin pharmacology Structure-activity relationship Milk-ejection assay

Comparative Potency: [Trp²]Oxytocin vs. [2-L-DOPA]-Oxytocin (Sister Compound, Same Laboratory)

Both [Trp²]oxytocin and [2-L-DOPA]-oxytocin were synthesized and assayed by the same group in the same year, enabling a uniquely controlled comparison. [2-L-DOPA]-oxytocin retained 54 ± 9 U/mg (minimum milk-ejection-like activity, ~12% of oxytocin) and 26 ± 4 U/mg uterotonic activity (~5% of oxytocin) [1]. In contrast, [Trp²]oxytocin exhibited only ~0.1% potency in both assays [2]. This represents an approximately 120-fold difference in milk-ejection potency and a ~50-fold difference in uterotonic potency between the two position-2 aromatic substitutions.

Oxytocin analog comparison Aromatic amino acid substitution Uterotonic assay

Position-2 Aromatic vs. Aliphatic Substitution: [Trp²]Oxytocin Compared with [2-Valine]- and [2-Leucine]-Oxytocin

The pharmacological consequences of position-2 substitution span a wide dynamic range depending on the physicochemical nature of the replacing residue. [2-Valine]-oxytocin possesses 2 U/mg oxytocic and 15 U/mg milk-ejecting activities; [2-leucine]-oxytocin has <0.5 U/mg oxytocic and ~7 U/mg milk-ejecting activities [1]. [Trp²]oxytocin at ~0.1% potency (~0.5 U/mg oxytocic, assuming ~500 U/mg for oxytocin) falls at or below the lowest end of this aliphatic series, despite containing an aromatic residue [2]. This confirms that aromaticity per se at position 2 does not confer higher potency; the indole side chain of tryptophan is uniquely incompatible with productive receptor coupling relative to even small aliphatic side chains.

Oxytocin SAR Position-2 substitution Aliphatic vs. aromatic amino acid

Tryptophan Fluorescence Lifetime Decay as a Conformational Probe: [Trp²]Oxytocin Enables NMR-Correlated Rotamer Analysis

The unique value of [Trp²]oxytocin as a biophysical tool was established in a 1992 study demonstrating that its tryptophan fluorescence intensity decay requires exactly three exponential terms, and the preexponential weighting factors (amplitudes) quantitatively match the ¹H NMR-determined chi-1 rotamer populations of the indole side chain [1]. ¹⁵N heteronuclear coupling experiments confirmed the rotamer assignments. This direct fluorescence–NMR rotamer correlation is a property unique to this analog; native oxytocin contains only tyrosine, whose fluorescence decay is less sensitive to chi-1 rotamer heterogeneity and has been characterized separately without the same degree of NMR-fluorescence correspondence [1]. No other position-2 oxytocin analog (DOPA, valine, leucine, phenylalanine) provides this validated spectroscopic window into side-chain dynamics.

Tryptophan fluorescence Time-resolved fluorescence NMR rotamer populations Peptide conformational dynamics

Phosphorescence Decay Properties: 2-Tryptophan-Oxytocin vs. Deamino-2-Tryptophan-Oxytocin and Desaminodicarbaoxytocin

Time-resolved phosphorescence measurements at room temperature revealed that 2-tryptophan-oxytocin exhibits biexponential phosphorescence decay, as does its deamino analog, deamino-2-tryptophan-oxytocin [1]. The decay times for both oxytocin-based peptides are shorter than those observed for desaminodicarbaoxytocin (which lacks the disulfide bridge and the N-terminal amino group) or for model tyrosine compounds [1]. This accelerated decay in the oxytocin scaffold is attributed to enhanced spin-orbit coupling induced by the sulfur atoms of the disulfide bridge [1]. The biexponential character further reflects the conformational heterogeneity of the Trp² side chain, consistent with the NMR-fluorescence correlation described above.

Phosphorescence spectroscopy Tryptophan triplet state Oxytocin peptide dynamics

Optimal Research Application Scenarios for Oxytocin, trp(2)- Based on Verified Differentiation Evidence


Negative Control in Oxytocin Receptor Pharmacological Profiling

Given its ~0.1% residual potency in both uterotonic and milk-ejection assays relative to native oxytocin [1], [Trp²]oxytocin serves as an ideal negative control or baseline compound in oxytocin receptor (OXTR) agonist screening panels. Its near-silent pharmacological profile ensures that any observed signal in OXTR activation assays can be attributed to test compounds rather than to the scaffold itself, while its structural conservation of the cyclic nonapeptide framework preserves the peptide backbone as a binding-competent but activation-deficient reference.

Fluorescence-Based Conformational Dynamics Studies of Disulfide-Rich Peptides

The validated three-component fluorescence decay of [Trp²]oxytocin, with preexponential amplitudes directly matching ¹H NMR chi-1 rotamer populations [1], makes this compound a uniquely characterized model system for developing and benchmarking fluorescence lifetime analysis methods applied to disulfide-constrained peptides. Researchers developing new algorithms for lifetime distribution analysis or studying the relationship between side-chain rotamerism and fluorescence observables can use [Trp²]oxytocin as a well-characterized standard.

Phosphorescence Probe for Studying Sulfur-Mediated Spin-Orbit Coupling Effects in Peptides

The observation that 2-tryptophan-oxytocin exhibits biexponential phosphorescence decay with shortened lifetimes attributable to disulfide sulfur atoms [1] positions this compound as a tool for investigating heavy-atom effects on triplet-state dynamics in peptide systems. Comparative studies with deamino-2-tryptophan-oxytocin and desaminodicarbaoxytocin enable systematic dissection of the contributions of the disulfide bridge and N-terminal amine to excited-state quenching.

Structure–Activity Relationship (SAR) Reference Library Construction

As the most extensively attenuated position-2 aromatic analog with published potency data directly comparable to [2-L-DOPA]oxytocin [1], [2-valine]-oxytocin, and [2-leucine]-oxytocin [2], [Trp²]oxytocin occupies a unique anchor position at the low-potency extreme of the oxytocin position-2 SAR landscape. Procurement of this compound completes position-2 SAR libraries by providing the tryptophan indole data point essential for computational QSAR modeling and for experimentally testing the hypothesis that position-2 aromatic residue bulk and electronics independently modulate OXTR activation efficacy.

Quote Request

Request a Quote for Oxytocin, trp(2)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.